Ethyl 3,5-Bis(trifluoromethyl)phenylacetate
Overview
Description
Ethyl 3,5-Bis(trifluoromethyl)phenylacetate is an organic compound with the molecular formula C12H10F6O2 It is characterized by the presence of two trifluoromethyl groups attached to a phenyl ring, which is further connected to an ethyl acetate moiety
Scientific Research Applications
Ethyl 3,5-Bis(trifluoromethyl)phenylacetate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is employed in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: It serves as an intermediate in the synthesis of drugs with potential therapeutic effects.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Safety and Hazards
Ethyl 3,5-Bis(trifluoromethyl)phenylacetate is classified as a skin irritant (Category 2) and an eye irritant (Category 2). It may also cause respiratory irritation (Category 3) . Safety measures include avoiding dust formation, avoiding contact with skin and eyes, and using only under a chemical fume hood .
Mechanism of Action
Target of Action
It is used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.
Biochemical Pathways
One study mentions the involvement of nadh, which is primarily consumed in respiration to generate atp, suggesting that it may influence energy production pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3,5-Bis(trifluoromethyl)phenylacetate typically involves the esterification of 3,5-Bis(trifluoromethyl)benzoic acid with ethanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester. Common catalysts used in this process include sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,5-Bis(trifluoromethyl)phenylacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 3,5-Bis(trifluoromethyl)benzoic acid, while reduction can produce 3,5-Bis(trifluoromethyl)benzyl alcohol.
Comparison with Similar Compounds
Ethyl 3,5-Bis(trifluoromethyl)phenylacetate can be compared with other similar compounds, such as:
3,5-Bis(trifluoromethyl)benzoic acid: This compound lacks the ethyl acetate moiety but shares the trifluoromethyl-substituted phenyl ring.
3,5-Bis(trifluoromethyl)benzyl alcohol: This compound is the reduced form of the ester, featuring a hydroxyl group instead of the ester functionality.
The uniqueness of this compound lies in its combination of the trifluoromethyl-substituted phenyl ring with the ethyl acetate moiety, providing distinct chemical properties and reactivity compared to its analogs.
Properties
IUPAC Name |
ethyl 2-[3,5-bis(trifluoromethyl)phenyl]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F6O2/c1-2-20-10(19)5-7-3-8(11(13,14)15)6-9(4-7)12(16,17)18/h3-4,6H,2,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICTVPOAERFKXSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90654733 | |
Record name | Ethyl [3,5-bis(trifluoromethyl)phenyl]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90654733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
144632-97-3 | |
Record name | Ethyl [3,5-bis(trifluoromethyl)phenyl]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90654733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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